Boc-D-Asp(OBzl)-OH

Catalog No.
S1768205
CAS No.
51186-58-4
M.F
C16H21NO6
M. Wt
323.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Asp(OBzl)-OH

CAS Number

51186-58-4

Product Name

Boc-D-Asp(OBzl)-OH

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1

InChI Key

SOHLZANWVLCPHK-GFCCVEGCSA-N

SMILES

Array

Synonyms

Boc-D-Asp(OBzl)-OH;Boc-D-asparticacid4-benzylester;51186-58-4;SBB057577;(R)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoicacid;PubChem11179;AC1ODWA8;15067_ALDRICH;15067_FLUKA;CTK8C5184;MolPort-003-926-626;SOHLZANWVLCPHK-GFCCVEGCSA-N;ACT10832;Boc-D-asparticacidb-benzylester;ZINC1708470;Boc-D-asparticacid?-benzylester;ANW-74494;CB-050;MFCD00038255;AKOS015995303;CS13010;LS30079;RTR-018248;AJ-30729;AK-49843

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O

Boc-D-Asp(OBzl)-OH (CAS: 51186-58-4) is a highly standardized, orthogonally protected D-amino acid building block primarily utilized in Boc solid-phase peptide synthesis (Boc-SPPS) [1]. Featuring a tert-butyloxycarbonyl (Boc) group for N-alpha protection and a benzyl (OBzl) ester for beta-carboxyl side-chain protection, it enables the precise incorporation of D-aspartic acid residues into complex peptide sequences[2]. The compound is highly compatible with standard in situ neutralization protocols and global deprotection via anhydrous hydrogen fluoride (HF) [1]. While specialized ester protections exist for niche synthetic challenges, the OBzl derivative remains the procurement baseline for its optimal balance of cost-effectiveness, synthetic reliability, and established performance in non-problematic sequences[2].

Substituting Boc-D-Asp(OBzl)-OH with generic alternatives fundamentally compromises either the structural integrity or the synthetic processability of the target peptide. Replacing the D-enantiomer with the more common L-enantiomer (Boc-L-Asp(OBzl)-OH) drastically reduces the proteolytic stability of the resulting peptide, rendering it unsuitable for therapeutic applications requiring extended in vivo half-lives[1]. Furthermore, substituting the Boc-protected building block with its Fmoc equivalent (Fmoc-D-Asp(OtBu)-OH) introduces severe process inefficiencies when synthesizing peptide thioesters for native chemical ligation (NCL); Fmoc-SPPS requires complex, lower-yielding post-chain-assembly manipulations due to the base-lability of thioesters, whereas Boc-SPPS allows for direct, high-yield thioester generation upon HF cleavage[2].

Proteolytic Stability Enhancement via D-Enantiomer Incorporation

The incorporation of D-aspartic acid via Boc-D-Asp(OBzl)-OH drastically alters the susceptibility of the resulting peptide to enzymatic degradation compared to its L-isomer counterpart [1]. In comparative serum and protease (trypsin/chymotrypsin) stability assays, peptides containing L-Asp degrade rapidly, often exhibiting half-lives measured in minutes. In contrast, the substitution with D-Asp yields peptides that are virtually completely protease-resistant, maintaining structural integrity for >6 hours to several days under identical physiological conditions [1].

Evidence DimensionSerum half-life and protease resistance
Target Compound DataD-Asp peptides exhibit near-complete protease resistance (>6 hours to days).
Comparator Or BaselineBoc-L-Asp(OBzl)-OH (L-Asp peptides exhibit half-lives of minutes).
Quantified DifferenceOrders of magnitude increase in half-life and complete resistance to specific proteases.
ConditionsIn vitro serum stability and equimolar trypsin/chymotrypsin assays.

This massive enhancement in stability is a mandatory procurement criterion for developers of peptide therapeutics requiring extended in vivo circulation.

Direct Thioester Synthesis Yield for Native Chemical Ligation

For the synthesis of C-terminal peptide thioesters required in native chemical ligation (NCL), Boc-D-Asp(OBzl)-OH offers superior synthetic processability over Fmoc alternatives [1]. Because the thioester linkage is stable to the acidic conditions of Boc-SPPS but labile to the repeated piperidine treatments in Fmoc-SPPS, Boc-protected sequences can be directly cleaved with HF to yield the desired thioester in high yields (>80-90% for standard fragments) [2]. Conversely, Fmoc-based synthesis requires complex workarounds, such as N-acylurea or safety-catch linkers, which often result in significantly lower overall yields (40-70%) and require specialized post-assembly manipulation [1].

Evidence DimensionDirect C-terminal thioester synthesis yield
Target Compound Data>80-90% yield via standard HF cleavage in Boc-SPPS.
Comparator Or BaselineFmoc-D-Asp(OtBu)-OH (40-70% yield requiring complex linkers).
Quantified Difference~20-50% higher yield and elimination of post-assembly manipulation steps.
ConditionsSolid-phase peptide synthesis of thioester fragments for NCL.

Buyers synthesizing large proteins via NCL must prioritize Boc-protected building blocks to ensure scalable and high-yielding thioester fragment generation.

Sequence-Dependent Aspartimide Formation Risk and Cost-Efficiency

During the strong acid (HF) global deprotection step of Boc-SPPS, the benzyl ester of Boc-D-Asp(OBzl)-OH is susceptible to acid-catalyzed aspartimide formation, particularly in high-risk sequences such as Asp-Gly or Asp-Ser, where side-product yields can exceed 10-20%[1]. The cyclohexyl ester comparator, Boc-D-Asp(OcHex)-OH, suppresses this cyclization to minimal levels (<1%) due to increased steric hindrance [1]. However, for the vast majority of sequences lacking these specific problematic motifs, the OBzl derivative exhibits negligible aspartimide formation and remains the industry standard due to its significantly lower procurement cost and reliable cleavage profile [1].

Evidence DimensionAcid-catalyzed aspartimide formation rate
Target Compound Data>10-20% aspartimide in high-risk sequences (Asp-Gly); negligible in standard sequences.
Comparator Or BaselineBoc-D-Asp(OcHex)-OH (<1% aspartimide even in high-risk sequences).
Quantified DifferenceOcHex reduces aspartimide by >10-fold in problematic sequences, but OBzl is more cost-effective for standard sequences.
ConditionsAnhydrous HF cleavage during global deprotection.

This data allows procurement teams to cost-optimize their supply chain by reserving the expensive OcHex derivative strictly for Asp-Gly/Asp-Ser sequences while using OBzl for all other syntheses.

Synthesis of Protease-Resistant Peptide Therapeutics

Directly leveraging the extreme proteolytic stability demonstrated in Section 3, Boc-D-Asp(OBzl)-OH is the optimal building block for synthesizing therapeutic peptides that must survive in serum or gastrointestinal environments. The D-enantiomer prevents rapid degradation by endogenous proteases, making it critical for long-acting drug formulations [1].

Preparation of Thioester Fragments for Native Chemical Ligation (NCL)

Based on its compatibility with standard Boc-SPPS cleavage protocols, this compound is highly recommended for synthesizing the C-terminal thioester fragments required for NCL. It avoids the low yields and complex linker strategies associated with Fmoc-based thioester synthesis, streamlining the total chemical synthesis of proteins[2].

Cost-Optimized Scale-Up of Non-Problematic D-Asp Peptides

For sequences that do not contain high-risk aspartimide-forming motifs (such as Asp-Gly or Asp-Ser), Boc-D-Asp(OBzl)-OH serves as the most cost-effective procurement choice. It provides reliable in situ neutralization and HF cleavage performance without the unnecessary expense of sterically hindered cyclohexyl esters [3].

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

323.13688739 Da

Monoisotopic Mass

323.13688739 Da

Heavy Atom Count

23

UNII

JPD6M53HLN

Dates

Last modified: 08-15-2023

Explore Compound Types